molecular formula C24H17BrN4O3 B5165972 6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B5165972
M. Wt: 489.3 g/mol
InChI Key: XOAJDIWSZMZCET-UHFFFAOYSA-N
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Description

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitrophenyl group at the 5th position of the pyrazole ring, and a phenyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to the phenyl ring.

    Formation of the quinoline ring: The quinoline ring is formed through a cyclization reaction involving an aniline derivative and a carbonyl compound.

    Bromination: The bromine atom is introduced at the 6th position of the quinoline ring through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: The nitro group in the nitrophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with receptors: Modulating the activity of receptors involved in cellular signaling.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-nitrobenzene: A simpler compound with a similar bromine and nitro group arrangement.

    4-phenylquinoline: A compound with a similar quinoline ring structure but lacking the pyrazole and nitrophenyl groups.

    5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole: A compound with a similar pyrazole and nitrophenyl group arrangement but lacking the quinoline ring.

Uniqueness

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c25-16-9-10-19-18(12-16)22(14-5-2-1-3-6-14)23(24(30)26-19)21-13-20(27-28-21)15-7-4-8-17(11-15)29(31)32/h1-12,20,27H,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJDIWSZMZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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